molecular formula C17H18N2OS B11815847 2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11815847
M. Wt: 298.4 g/mol
InChI Key: TWVJBOUBEXYDKK-UHFFFAOYSA-N
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Description

2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Known for their antimicrobial and antiviral activities.

    Piperidine derivatives: Used in drug discovery for their diverse biological activities.

Uniqueness

2-(6-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine ring, a pyridine ring, and a phenylthio group, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(6-phenylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C17H18N2OS/c20-13-19-11-5-4-8-16(19)14-9-10-17(18-12-14)21-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,16H,4-5,8,11H2

InChI Key

TWVJBOUBEXYDKK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=C(C=C2)SC3=CC=CC=C3)C=O

Origin of Product

United States

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